molecular formula C15H9ClO6 B14356131 6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 95412-43-4

6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14356131
CAS No.: 95412-43-4
M. Wt: 320.68 g/mol
InChI Key: ANLGTHFKRFGSER-UHFFFAOYSA-N
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Description

6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is a chemical compound known for its unique structure and properties It belongs to the class of flavonoids, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 6-chloro-3,5,7-trihydroxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives with different properties.

Scientific Research Applications

6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which contribute to its biological activity. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar hydroxyl groups but lacking the chlorine atom.

    Kaempferol: Another flavonoid with a similar structure but different substitution pattern.

    Luteolin: A flavonoid with similar hydroxyl groups but different positions.

Uniqueness

6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This structural feature distinguishes it from other flavonoids and may contribute to its specific properties and applications.

Properties

CAS No.

95412-43-4

Molecular Formula

C15H9ClO6

Molecular Weight

320.68 g/mol

IUPAC Name

6-chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H9ClO6/c16-11-8(18)5-9-10(12(11)19)13(20)14(21)15(22-9)6-1-3-7(17)4-2-6/h1-5,17-19,21H

InChI Key

ANLGTHFKRFGSER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)O)O

Origin of Product

United States

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